molecular formula C18H25IO2Si B182320 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one CAS No. 181934-30-5

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Cat. No.: B182320
CAS No.: 181934-30-5
M. Wt: 428.4 g/mol
InChI Key: NTHGHMCOPNSZIR-UHFFFAOYSA-N
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Description

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one is a chemical compound with the molecular formula C18H25IO2Si and a molecular weight of 428.38 g/mol . This compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used as a reagent in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one typically involves the reaction of 1,2-benziodoxol-3(1H)-one with triisopropylsilylacetylene under specific conditions . The reaction is usually catalyzed by a gold catalyst and may involve the use of other reagents to facilitate the process. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scaling up. The key steps involve the preparation of the starting materials, the catalytic reaction, and the purification of the final product.

Chemical Reactions Analysis

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and the development of new biochemical assays.

    Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one involves its ability to participate in chemical reactions that form carbon-carbon bonds. The triisopropylsilyl group provides steric protection, while the ethynyl group acts as a reactive site for various chemical transformations. The benziodoxolone moiety plays a crucial role in stabilizing the intermediate species formed during the reactions .

Comparison with Similar Compounds

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one can be compared with other similar compounds such as:

  • 1-Chloro-1,2-benziodoxol-3(1H)-one
  • 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one
  • 1,3-Dihydro-1-hydroxy-3,3-dimethyl-1,2-benziodoxole

These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and applications. The unique combination of the triisopropylsilyl and ethynyl groups in this compound provides distinct steric and electronic properties that make it particularly useful in specific chemical reactions .

Properties

IUPAC Name

1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHGHMCOPNSZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25IO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443601
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181934-30-5
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) in organic synthesis?

A1: TIPS-EBX is a highly versatile reagent primarily employed for introducing alkyne groups into molecules. Its reactivity stems from its hypervalent iodine core, which acts as both an electrophilic and somophilic alkynylation reagent. [] Key applications highlighted in research include:

  • Direct alkynylation of heterocycles: TIPS-EBX facilitates the direct C2-alkynylation of benzofurans [] and enables the synthesis of quinazolines from aniline-derived benzamidines. []
  • Peptide modification: It allows for the gold-catalyzed direct alkynylation of tryptophan residues in peptides, offering a method for bioconjugation. []
  • C-H alkynylation: It participates in both rhodium and gold-catalyzed C-H alkynylation reactions. For instance, it enables regioselective C-8/C-4 alkynylation of N-methylisoquinolone. Interestingly, the reaction mechanism and regioselectivity are influenced by the chosen catalyst. [] It also allows for metal-free radical-induced C(sp2)-H alkynylation of aldehydes, producing ynones. []

Q2: How does the choice of catalyst influence the reactivity of TIPS-EBX in C-H alkynylation reactions?

A2: Theoretical studies reveal that TIPS-EBX exhibits distinct reactivity patterns depending on the catalyst used:

  • Rhodium Catalysis ([Cp*RhCl2]2): TIPS-EBX primarily acts as a Bronsted base, promoting self-assisted deprotonation and leading to C8-alkynylation as the dominant pathway. []
  • Gold Catalysis (AuCl): The iodine (III) center in TIPS-EBX functions as a strong Lewis acid, activating the alkyne moiety. This leads to preferential C4-alkynylation, likely due to steric factors influencing the reaction pathway. []

Q3: Are there any safety concerns associated with the synthesis or use of TIPS-EBX?

A3: While the provided abstracts do not delve into specific safety data, one paper mentions a process safety assessment conducted during the optimization of a one-pot synthesis method for TIPS-EBX. [] This suggests that researchers recognize potential hazards associated with the reagent and are actively investigating ways to mitigate risks during its preparation.

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